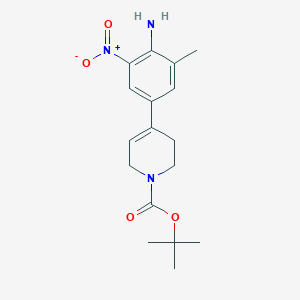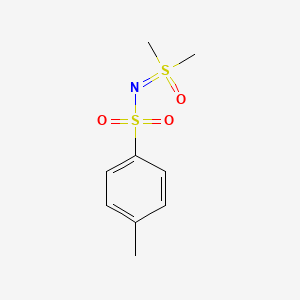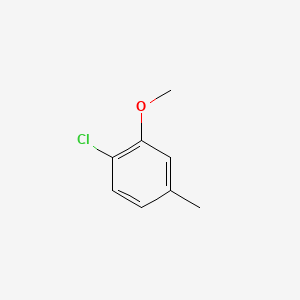
1,2-Diphenylethylamine
Vue d'ensemble
Description
1,2-Diphenylethylamine (1,2-DPEA) is an aromatic amine that is widely used in pharmaceutical and industrial applications. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. 1,2-DPEA is a versatile chemical compound that has been used in the synthesis of pharmaceuticals, pesticides, and other industrial products. It is also used as a stabilizer in the production of plastics and rubber.
Applications De Recherche Scientifique
1. Chemical Analysis and Characterization
1,2-Diphenylethylamine (1,2-DEP) has been a subject of research due to its presence in certain 'research chemicals.' A study by Wallach et al. (2015) detailed the synthesis of diphenidine, a compound with the 1,2-DEP nucleus, and its isomers for analytical characterization. This research highlighted the use of various spectroscopy and mass spectrometry techniques for differentiation and identification of these compounds, demonstrating 1,2-DEP's relevance in analytical chemistry (Wallach et al., 2015).
2. Pharmacological Properties
Research on the pharmacological properties of 1,2-DEP derivatives has been conducted. For instance, Ghosh et al. (1978) synthesized a series of 1,2-diphenylethylamines with various substitutions and found some to be potent anorectics without stimulating motor activity. This suggests potential applications in developing non-stimulant appetite suppressants (Ghosh et al., 1978).
3. Analgesic Potential
Studies have explored the analgesic properties of 1,2-DEP compounds. For example, Dodds et al. (1945) investigated several derivatives for analgesic action but found no significant activity. However, later research by Albert and Lauriat (1946) indicated the β-hydroxy derivative might have some potential in relieving pain due to nerve compression in cancer patients (Dodds et al., 1945)(Albert & Lauriat, 1946).
4. NMDA Receptor Activity
Berger et al. (2009) studied the NMDA receptor affinities of 1,2-DEP and its derivatives. Their findings contribute to understanding the interaction with NMDA receptors, which is crucial in neuroscience and pharmacology, especially for substances that could potentially modulate this receptor (Berger et al., 2009).
5. Structural and Spectroscopic Analysis
Research has also focused on the structural and spectroscopic properties of 1,2-DEP compounds. For instance, Jana et al. (1990) conducted a study on the exciton splitting in the electronic state of 2,2-diphenylethylamine, providing insights into its photophysical properties (Jana et al., 1990).
6. Synthetic Organic Chemistry
Saigo (1985) explored the optical resolution of 1-phenylethylamine and related compounds, including this compound. This research has implications for synthetic organic chemistry, particularly in the production of optically active compounds (Saigo, 1985).
Mécanisme D'action
Biochemical Pathways
It’s likely that the compound affects multiple pathways, given its complex structure and potential for various interactions
Pharmacokinetics
It’s known that the compound has a molecular weight of 19728 . This could potentially impact its bioavailability, as compounds with lower molecular weights are generally more readily absorbed and distributed in the body .
Result of Action
Given the compound’s potential for various interactions, it’s likely that it has multiple effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Diphenylethylamine. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized and excreted .
Analyse Biochimique
Biochemical Properties
1,2-Diphenylethylamine plays a significant role in biochemical reactions, particularly in the inhibition of human α-1,3-fucosyltransferases . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of GDP-triazoles, which are known to inhibit specific enzymes . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stimulate the central nervous system (CNS) and has analgesic effects . These effects are mediated through its interaction with specific receptors and signaling molecules within the cells, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as CNS stimulation and analgesia . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed in studies, where specific dosages lead to significant changes in physiological and biochemical parameters in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, leading to the formation of intermediate metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or sulfate, to form more water-soluble compounds that are excreted from the body. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes and transferases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1,2-diphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGNTMERRTPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871350 | |
| Record name | 1,2-Diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25611-78-3 | |
| Record name | 1,2-Diphenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25611-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025611783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)










